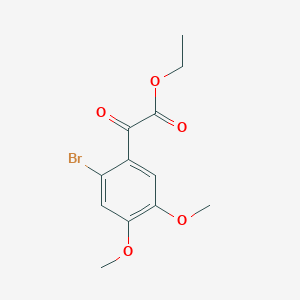
N-(3-(3-methylisoxazol-5-yl)propyl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-(3-methylisoxazol-5-yl)propyl)thiophene-3-carboxamide” is a chemical compound used in scientific research. It has versatile properties that make it suitable for various applications such as drug development, material synthesis, and organic electronics. Isoxazole and its derivatives have several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities .
Synthesis Analysis
Isoxazole derivatives can be synthesized via a one-pot green approach . The synthetic community has been highly affected by the diversity-oriented synthesis and ideas of adaptable multicomponent processes . The efficiency of these methods is judged by the involvement of non-toxic and cost-effective catalysts, ease of handling & incorporation of a variety of substrates .Molecular Structure Analysis
The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . The energy similarities between the interaction of the first sites NH amide ⋯O C amide and the symmetric sites NH amide ⋯N isox were found to contribute to their formation .Chemical Reactions Analysis
The presence of DMSO resulted in the formation of form 1III, where the solvent molecule disrupted amide-amide interactions . The first nuclei are more stable than forms 1I and 1II . The compound of N1, N2 -bis (5-methylisoxazol-3-yl)oxalamide ( 2) was used as a comparison, and through the absence of polymorphs, revealed that the central carbon in molecule 1 allows a flexible adaptation that leads to the three forms .科学的研究の応用
Antimicrobial Activity
- Green Synthesis of Thiophenyl Pyrazoles and Isoxazoles : A study focused on the synthesis of N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and N-((5-aryl-3-phenylisoxazol-4-yl)sulfonyl)thiophene-2-carboxamides, demonstrating potential antibacterial activity against B. subtilis and antifungal activity against A. niger (Sowmya et al., 2018).
Synthesis and Characterization
- Synthesis of 3-Methylisoxazole-5-Carboxamides : This research discusses the synthesis of six 3-methylisoxazole-5-carboxamides and twelve 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles from 3-methyl isoxazole-5-carboxylic acid (Martins et al., 2002).
Pharmacology
- Isoxazol Derivatives as Immunosuppressive Agents : A study on isoxazol derivatives like leflunomide and its metabolite A77-1726 showed their effect on mitochondrial dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine nucleotide synthesis, important for immune cell functions (Knecht & Löffler, 1998).
Catalysis
- Bimetallic Composite Catalysts for Synthesis in Aqueous Media : N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide was used as a ligand for bimetallic boron-containing heterogeneous catalysts, showing high activity in Suzuki reactions for synthesizing heterobiaryls containing furyl and thienyl rings (Bumagin et al., 2019).
Antiarrhythmic and Antianxiety Activities
- Novel Substituted Thiophene Derivatives : Thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide showed significant antiarrhythmic, serotonin antagonist, and antianxiety activities (Amr et al., 2010).
将来の方向性
The future directions for “N-(3-(3-methylisoxazol-5-yl)propyl)thiophene-3-carboxamide” could include further exploration of its potential applications in pharmaceutical industries and other fields. More research could also be conducted to understand its mechanism of action and to develop new synthetic strategies .
作用機序
Target of Action
They have been associated with a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Isoxazole derivatives have been shown to exhibit a variety of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . These activities suggest that isoxazole compounds may interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with isoxazole derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .
Result of Action
The wide range of biological activities associated with isoxazole derivatives suggests that this compound may have diverse molecular and cellular effects .
Action Environment
It’s known that factors such as solvents and the presence or absence of certain interactions can modulate the competition between amide-containing isoxazole compounds .
特性
IUPAC Name |
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-9-7-11(16-14-9)3-2-5-13-12(15)10-4-6-17-8-10/h4,6-8H,2-3,5H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHKTTDSMLRRLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



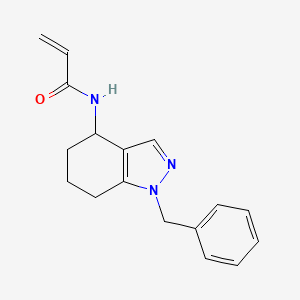
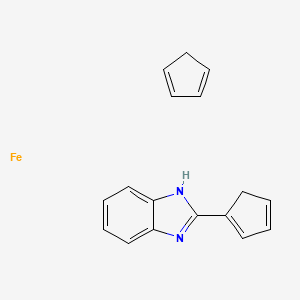
![Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2718236.png)
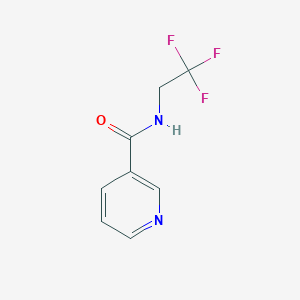


![2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid amide](/img/structure/B2718242.png)
![4-ethoxy-N-[2-[3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2718246.png)
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2718247.png)
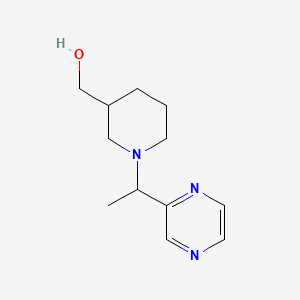
![N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2718250.png)
